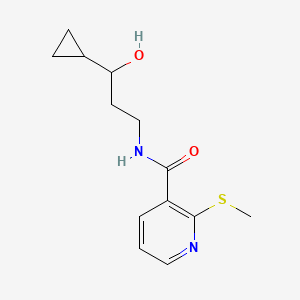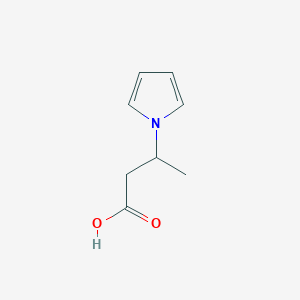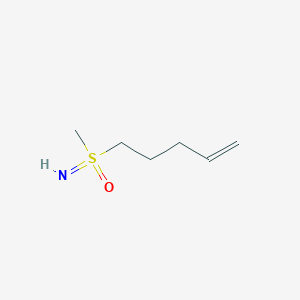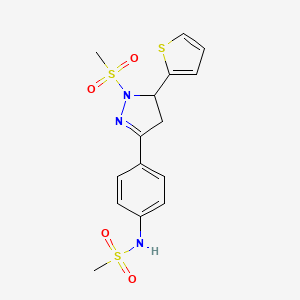
N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound with potential therapeutic applications in several diseases. MTA is a derivative of nicotinamide, which is an essential nutrient and a precursor of NAD+, a coenzyme involved in several metabolic pathways. MTA has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, among others. In
科学的研究の応用
N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has been investigated in several disease models, including cancer, inflammation, neurodegeneration, and metabolic disorders. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to modulate the activity of immune cells. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to regulate glucose and lipid metabolism, and to improve insulin sensitivity and glucose tolerance.
作用機序
N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide exerts its effects through several mechanisms, including the inhibition of S-adenosylhomocysteine hydrolase (SAHH), the modulation of NAD+ metabolism, and the activation of AMP-activated protein kinase (AMPK). SAHH is an enzyme involved in the metabolism of S-adenosylmethionine (SAM), a molecule that plays a key role in methylation reactions. This compound inhibits SAHH, leading to the accumulation of SAM and the inhibition of DNA and protein methylation. This mechanism has been proposed to explain the anti-tumor and anti-inflammatory effects of this compound. NAD+ is a coenzyme involved in several metabolic pathways, including energy metabolism, DNA repair, and gene expression. This compound has been shown to increase NAD+ levels in cells, which can lead to the activation of sirtuins, a family of NAD+-dependent deacetylases that regulate several cellular processes. AMPK is a kinase that plays a key role in energy metabolism and cellular stress response. This compound has been shown to activate AMPK, leading to the inhibition of mTOR, a protein kinase involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of DNA and protein methylation, the modulation of NAD+ metabolism, the activation of sirtuins and AMPK, and the regulation of glucose and lipid metabolism. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines, and by modulating the activity of immune cells. This compound has also been shown to have anti-tumor effects by inducing apoptosis and cell cycle arrest in cancer cells. This compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to regulate glucose and lipid metabolism, and to improve insulin sensitivity and glucose tolerance.
実験室実験の利点と制限
N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide has several advantages for lab experiments, including its high yield and purity, its well-characterized structure, and its potential therapeutic applications in several diseases. This compound can be easily synthesized and purified, and it can be further characterized by spectroscopic and chromatographic methods. This compound can be used in several cell and animal models to investigate its effects on various biological processes. However, there are also some limitations for lab experiments with this compound, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interference with other metabolic pathways.
将来の方向性
There are several future directions for research on N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide, including the investigation of its effects in human cells and tissues, the development of new derivatives with improved pharmacological properties, and the identification of new therapeutic applications. This compound has shown promising results in several disease models, but its effects in humans have not been fully explored. Further studies are needed to investigate the safety and efficacy of this compound in humans. New derivatives of this compound can be developed to improve its pharmacological properties, including its solubility, stability, and bioavailability. Finally, new therapeutic applications of this compound can be explored, including its potential use in metabolic disorders, cardiovascular diseases, and aging-related conditions.
合成法
N-(3-cyclopropyl-3-hydroxypropyl)-2-(methylthio)nicotinamide can be synthesized through a multi-step process starting from 3-cyclopropyl-3-hydroxypropylamine and 2-(methylthio)nicotinic acid. The reaction involves the protection of the amine group, the activation of the carboxylic acid, the coupling of the two building blocks, and the deprotection of the amine group. The final product is obtained in high yield and purity, and it can be further characterized by spectroscopic and chromatographic methods.
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-18-13-10(3-2-7-15-13)12(17)14-8-6-11(16)9-4-5-9/h2-3,7,9,11,16H,4-6,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRTUUOQYSAEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2791179.png)
![1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2791181.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)


![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2791186.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)
